![molecular formula C9H16N2O B2399864 2-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1353506-68-9](/img/structure/B2399864.png)

2-Methyl-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

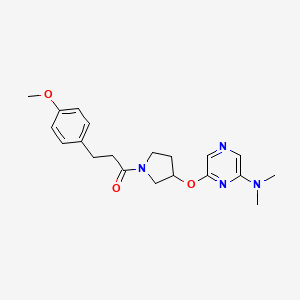

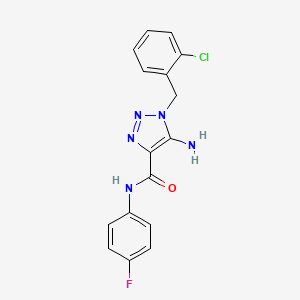

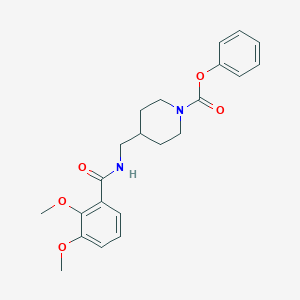

“2-Methyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance and is often provided in the form of a hydrochloride . It is related to M1 muscarinic agonists .

Synthesis Analysis

The synthesis of related compounds involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1)N©CC21CCNCC2.Cl . The InChI key for this compound is DGNDMASADKYDQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.16 . The storage temperature is room temperature .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

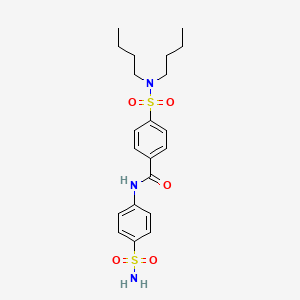

The primary targets of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key components of the JAK-STAT signaling pathway, which is involved in immune response regulation . RIPK1 is a critical regulator of cell death and inflammation .

Mode of Action

This compound acts as a selective dual inhibitor of TYK2/JAK1 and a potent inhibitor of RIPK1 . By inhibiting these targets, the compound can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells , and exhibit significant anti-necroptotic activity in U937 cell necroptosis models .

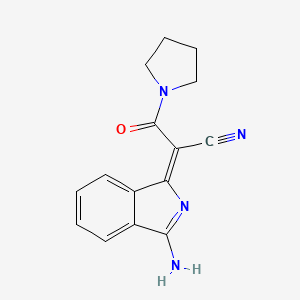

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway and the necroptosis pathway . By inhibiting TYK2/JAK1, it can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it can prevent necroptosis, a form of programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of gene expression and cell formation related to the immune response , and the inhibition of necroptosis . These effects could potentially be beneficial in the treatment of conditions such as inflammatory bowel disease .

Propriétés

IUPAC Name |

2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJPLPLZSOYXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCNCC2)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2399789.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)